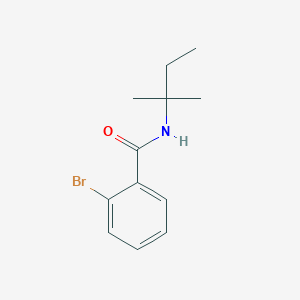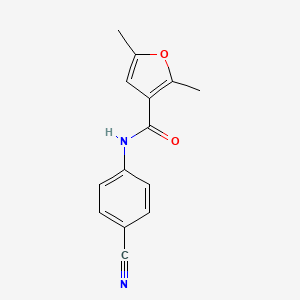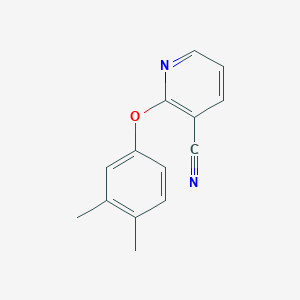![molecular formula C22H20N4OS B7469244 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, also known as TQPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is not fully understood, but it is believed to work through multiple pathways. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of enzymes involved in cancer cell growth, induce apoptosis, and inhibit the production of inflammatory cytokines. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage.
Biochemical and Physiological Effects:
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of DNA topoisomerase IIα, an enzyme that is essential for cancer cell growth. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to induce apoptosis in cancer cells through the activation of caspases. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to protect neurons from oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has several advantages for lab experiments, including its high potency and selectivity for specific targets. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is also stable and can be easily synthesized in large quantities. However, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a neuroprotective agent and its ability to improve cognitive function. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of new formulations and delivery methods could improve the solubility and bioavailability of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, making it more effective for therapeutic use.
In conclusion, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is a promising compound with potential therapeutic properties in various fields of research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with o-bromoaniline to form 2-(2-bromoanilino)benzoic acid. This compound is then reacted with 2-thiophen-2-yl-4(3H)-quinazolinone to form the intermediate product, which is further reacted with piperazine and phenol to produce 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol.
Applications De Recherche Scientifique
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease and Alzheimer's disease. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-17-9-7-16(8-10-17)25-11-13-26(14-12-25)22-18-4-1-2-5-19(18)23-21(24-22)20-6-3-15-28-20/h1-10,15,27H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQOSMJLJTHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)


![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)



![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)

![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)